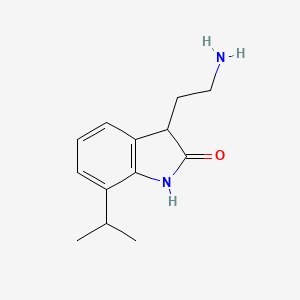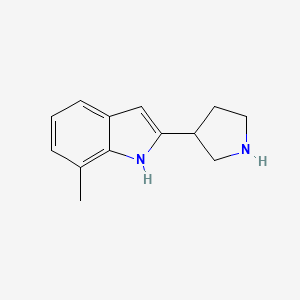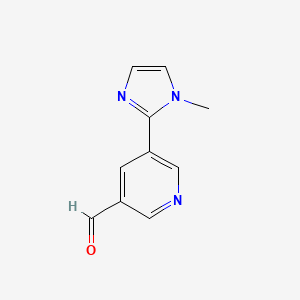
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, which is then methylated using methyl iodide . The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but lacks the pyridine ring.
2-(1-Methyl-1H-imidazol-2-yl)pyridine: Similar but lacks the aldehyde group.
Uniqueness
5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both imidazole and pyridine rings along with an aldehyde group. This combination allows for versatile reactivity and a wide range of applications in different fields.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(1-methylimidazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3 |
InChI Key |
MCIBXSPLYRDYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


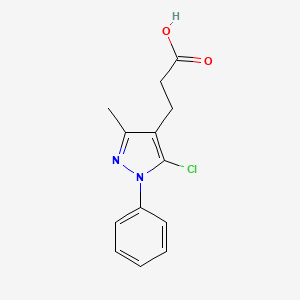
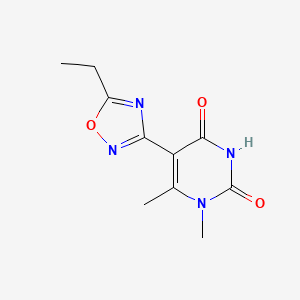
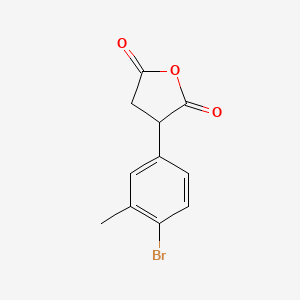
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)
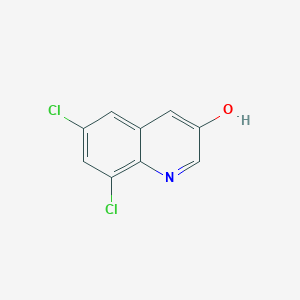

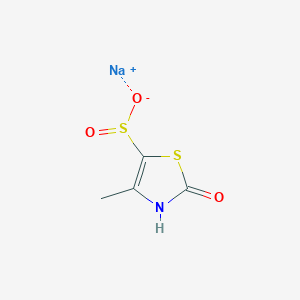
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)


